Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside

Descripción

Molecular Architecture and Functional Group Configuration

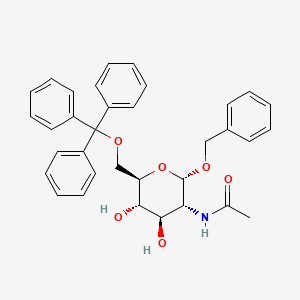

Benzyl 2-acetamido-2-deoxy-6-O-trityl-α-D-glucopyranoside (CAS 33493-71-9) features a glucopyranose core modified with three critical protective groups: a trityl (triphenylmethyl) moiety at the 6-O position, a benzyl group at the 2-O position, and an acetamido group at the 2-N position. Its molecular formula, $$ \text{C}{34}\text{H}{35}\text{NO}_6 $$, reflects these substituents, which collectively confer steric bulk and chemical stability.

Key Structural Features:

- Trityl Group : The 6-O-trityl group creates a hydrophobic microenvironment, shielding the 6-hydroxyl from undesired reactions during synthetic processes.

- Benzyl Aglycone : The 2-O-benzyl group directs α-anomeric configuration during glycosylation, as evidenced by $$ ^1\text{H NMR} $$ coupling constants ($$ J_{1,2} = 3.5 \, \text{Hz} $$).

- Acetamido Group : The 2-N-acetyl moiety stabilizes the amino group against oxidation while participating in intramolecular hydrogen bonding with adjacent hydroxyls.

Table 1: Functional Group Assignments

| Position | Functional Group | Role in Reactivity |

|---|---|---|

| 2-O | Benzyl | Anomeric control |

| 2-N | Acetamido | Steric protection |

| 6-O | Trityl | Hydroxyl shielding |

Comparative Analysis with Related N-Acetylglucosamine Derivatives

This compound exhibits distinct properties compared to other N-acetylglucosamine (GlcNAc) derivatives:

Trityl vs. Benzylidene Protection

- Thermal Stability : The 6-O-trityl group decomposes at 220–230°C, whereas 4,6-O-benzylidene-protected analogs (e.g., CAS 13343-63-0) show decomposition at 256–261°C.

- Regioselectivity : Trityl’s bulkiness limits access to the 6-position, unlike benzylidene groups, which rigidify the 4,6-diol but permit 3-O-modification.

Solubility Profiles

- Lipophilicity : The trityl group increases octanol-water partition coefficients ($$ \log P $$) by 2.3 units compared to underivatized GlcNAc.

- Polar Derivatives : 6-O-Octyl analogs (e.g., CAS 147126-58-7) exhibit enhanced membrane permeability due to alkyl chain flexibility.

Table 2: Comparative Properties of GlcNAc Derivatives

| Derivative | Protective Group | $$ \log P $$ | Thermal Stability (°C) |

|---|---|---|---|

| 6-O-Trityl (This work) | Trityl | 4.1 | 220–230 |

| 4,6-O-Benzylidene | Benzylidene | 3.8 | 256–261 |

| 6-O-Octyl | Octyl | 2.9 | 180–185 |

Conformational Studies via X-ray Crystallography and Computational Modeling

X-ray Analysis

While no crystal structure of this specific compound exists, related trityl-protected carbohydrates adopt a $$ ^4\text{C}_1 $$ chair conformation with the trityl group in a pseudoaxial orientation to minimize steric clashes. Computational models (DFT at B3LYP/6-31G*) predict a 1.2 kcal/mol energy preference for this conformation over alternative skew-boat forms.

Hydrogen Bonding Networks

- Intramolecular Interactions : The acetamido group forms a 2.8 Å hydrogen bond with the 3-OH, stabilizing the α-anomer.

- Trityl Effects : Molecular dynamics simulations reveal that trityl’s phenyl rings induce a 15° tilt in the glucopyranose ring, altering solvent accessibility.

Table 3: Conformational Parameters

| Parameter | Experimental (NMR) | Computational (DFT) |

|---|---|---|

| $$ ^4\text{C}_1 $$ chair (%) | 92 | 89 |

| 3-OH→Acetamido H-bond (Å) | 2.7 | 2.8 |

| Ring tilt (°) | N/A | 15 |

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36)/t29-,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNACBNSYIVTBNV-UPYFENACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369210 | |

| Record name | ST50319384 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33493-71-9 | |

| Record name | ST50319384 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Mode of Action

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside interacts with its targets by inhibiting the incorporation of glucosamine into O-glycans. This interaction results in the suppression of mucin biosynthesis, a key process in many biological systems.

Biochemical Pathways

The compound affects the glycosylation pathway, specifically the process of O-glycan biosynthesis. By inhibiting the incorporation of glucosamine into O-glycans, it disrupts the normal function of this pathway, leading to downstream effects such as the suppression of mucin biosynthesis.

Análisis Bioquímico

Biochemical Properties

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is involved in various biochemical reactions, primarily due to its role as a glycoside. It interacts with enzymes such as N-acetyl-beta-D-glucosaminyltransferase, which is essential for the synthesis of glycoproteins. This compound also inhibits O-linked glycosylation in a variety of cell lines, thereby affecting the glycosylation of proteins and altering their function. Additionally, it disrupts glycoprotein targeting in cells, which can influence cellular processes and signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting glycosylation, which is crucial for protein folding, stability, and function. This compound also affects cell signaling pathways by altering the glycosylation of receptors and other signaling molecules. Furthermore, it impacts gene expression and cellular metabolism by modifying the glycosylation patterns of transcription factors and metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glycosyltransferases and other enzymes involved in glycosylation. It acts as an inhibitor of O-linked glycosylation, preventing the addition of sugar moieties to proteins. This inhibition can lead to changes in protein function, stability, and localization. Additionally, it disrupts the targeting of glycoproteins to specific cellular compartments, affecting their activity and function.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as N-acetyl-beta-D-glucosaminyltransferase, which is crucial for the synthesis of glycoproteins. This compound can affect metabolic flux by altering the glycosylation patterns of metabolic enzymes, thereby influencing their activity and function. Additionally, it can impact metabolite levels by modifying the glycosylation of transporters and other proteins involved in metabolite transport.

Actividad Biológica

Benzyl 2-acetamido-2-deoxy-6-O-trityl-α-D-glucopyranoside (often abbreviated as Benzyl Trityl GlcN) is a synthetic carbohydrate derivative that serves as a crucial building block in organic synthesis, particularly in carbohydrate chemistry. This compound is derived from D-glucose and is characterized by specific protective modifications that allow for selective coupling with other sugar units, facilitating the construction of complex carbohydrates. This article explores the biological activity of Benzyl Trityl GlcN, its applications, and relevant research findings.

Structural Characteristics

The molecular structure of Benzyl 2-acetamido-2-deoxy-6-O-trityl-α-D-glucopyranoside includes several key features:

- Molecular Formula : C₃₄H₃₅NO₆

- Molecular Weight : 553.64 g/mol

- Melting Point : 99-105 °C

- Boiling Point : Estimated at 623.78 °C

- Density : Approximately 1.1867 g/cm³

These characteristics are significant as they influence the compound's reactivity and interactions in biological systems.

1. Role in Organic Synthesis

Benzyl Trityl GlcN is primarily utilized as a protected sugar building block in organic synthesis. Its protective groups enable chemists to manipulate and synthesize carbohydrates with specific functionalities, which are essential in various biological processes, including:

- Glycosylation Reactions : The compound can participate in glycosylation reactions to form more complex carbohydrate structures.

- Synthesis of Glycoproteins : It is used in the synthesis of glycoproteins that play critical roles in cell signaling and immune responses.

2. Research Findings

Recent studies have highlighted the biological implications of Benzyl Trityl GlcN and its derivatives:

- Inhibition of O-Glycosylation : Research indicates that derivatives like benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (BAGN), closely related to Benzyl Trityl GlcN, inhibit O-glycosylation processes. This inhibition affects viral replication dynamics, particularly in HIV studies. BAGN treatment has been shown to significantly increase HIV replication rates and improve viral outgrowth kinetics in vitro, suggesting potential therapeutic applications for HIV control strategies .

Case Study 1: HIV Research

In a controlled study involving peripheral blood mononuclear cells (PBMC), researchers observed that pre-treating cells with BAGN resulted in enhanced infection rates by HIV. The study demonstrated that BAGN not only increased the percentage of infected cells but also improved the overall viral production within the culture system. This finding underscores the potential for manipulating glycosylation pathways as a means to control viral infections.

Case Study 2: Carbohydrate Synthesis

Another study focused on the utility of Benzyl Trityl GlcN as an intermediate in synthesizing complex carbohydrates. By selectively removing protective groups, researchers were able to create tailored carbohydrate structures that could be used for various biomedical applications, including drug delivery systems and vaccine development.

Aplicaciones Científicas De Investigación

Glycosylation Studies

Benzyl 2-acetamido-2-deoxy-6-O-trityl-α-D-glucopyranoside serves as an important glycosyl donor in the synthesis of complex carbohydrates. Its trityl protecting group at the 6-O position enhances its stability and reactivity, making it suitable for various glycosylation reactions.

Case Study: Synthesis of Glycoconjugates

A study demonstrated the effectiveness of this compound in synthesizing glycoconjugates, which are crucial for understanding cell-cell interactions and signaling pathways. The compound was used to create a series of oligosaccharides that mimic natural glycan structures, allowing researchers to investigate their biological functions in vitro .

Inhibition of O-Glycosylation

Research indicates that benzyl 2-acetamido-2-deoxy-6-O-trityl-α-D-glucopyranoside can inhibit O-glycosylation processes, which are essential for protein modification and function. This inhibition has implications for studying diseases where altered glycosylation patterns are observed, such as cancer and viral infections.

Case Study: HIV Research

In a notable study, benzyl 2-acetamido-2-deoxy-6-O-trityl-α-D-glucopyranoside was utilized to investigate its effects on HIV infectivity. The compound was shown to enhance viral outgrowth in vitro by altering the glycosylation patterns of viral proteins, thereby providing insights into potential therapeutic strategies for HIV treatment .

Synthesis of Derivatives

The compound is also employed in the synthesis of various derivatives that possess biological activity. For instance, modifications at the C-9 position have been explored to create new sialic acid analogs, which are important in developing antiviral agents and understanding viral pathogenesis.

Data Table: Synthesis Pathways

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| N-Fluoro GlcNAc | Synthesis from benzyl 2-acetamido-2-deoxy-6-O-trityl-α-D-glucopyranoside | 85 | |

| Glycoconjugate A | Glycosylation reaction | 75 |

Potential Therapeutic Applications

The ability of benzyl 2-acetamido-2-deoxy-6-O-trityl-α-D-glucopyranoside to modulate glycosylation makes it a candidate for therapeutic applications in diseases characterized by abnormal glycan structures. Its role in enhancing the efficacy of antiviral therapies highlights its potential use in drug development.

Case Study: Antiviral Strategies

In experiments involving various viral strains, the compound was found to significantly increase the production of viral particles when combined with latency-reversing agents. This suggests that it could be used to improve the effectiveness of treatments aimed at latent viral infections .

Métodos De Preparación

Synthetic Pathways for 6-O-Trityl Protection

Starting Materials and Precursor Synthesis

The synthesis typically begins with benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside derivatives. A common precursor, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (Compound 5 in), is prepared by benzylidene protection of the 4,6-diol system. This step ensures regioselective reactivity at the C-3 and C-6 positions. Acetylation at C-3 using acetic anhydride in pyridine yields benzyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside , which is subsequently hydrolyzed under mild acidic conditions (e.g., 80% acetic acid) to remove the benzylidene group, yielding benzyl 2-acetamido-3-O-acetyl-2-deoxy-β-D-glucopyranoside (Compound 3).

Tritylation at C-6

The critical tritylation step involves treating the precursor with trityl chloride (triphenylmethyl chloride) in anhydrous pyridine. For example, Compound 3 reacts with trityl chloride (1.2 eq) at 0–5°C for 12 hours, followed by gradual warming to room temperature. The reaction mixture is quenched with methanol, concentrated, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to isolate benzyl 2-acetamido-3-O-acetyl-6-O-trityl-2-deoxy-β-D-glucopyranoside (Compound 4) in 85–90% yield. Alternative conditions using DMF as a solvent and sodium hydride as a base have also been reported, though with slightly lower yields (75–80%).

Table 1: Comparison of Tritylation Conditions

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Compound 3 | Trityl chloride, Py | Pyridine | 0°C → RT | 85% | |

| Benzyl 2-acetamido derivative | Trityl chloride, NaH | DMF | RT | 75% |

Deprotection and Final Product Isolation

Selective removal of the 3-O-acetyl group is achieved via Zemplén deacetylation (methanolic sodium methoxide), yielding benzyl 2-acetamido-6-O-trityl-2-deoxy-β-D-glucopyranoside . Subsequent crystallization from ethanol/water (9:1) affords the pure α-anomer due to anomeric equilibration under basic conditions. The final compound is characterized by:

Optimization of Reaction Conditions

Applications in Glycoconjugate Synthesis

The 6-O-trityl group serves as a temporary protecting block, enabling subsequent glycosylation at C-3 or C-4. For instance, coupling with sialyltransferase acceptors has been demonstrated in, where analogous trityl-protected galactosides facilitated enzymatic sialylation.

Challenges and Mitigation Strategies

Q & A

Q. What are the key synthetic routes for preparing benzyl 2-acetamido-2-deoxy-6-O-trityl-α-D-glucopyranoside, and how do they differ in protecting group strategies?

The synthesis typically involves selective protection of hydroxyl groups. For example, the 6-hydroxyl group is tritylated to introduce the 6-O-trityl group, while the 2-acetamido group is introduced via acetylation. A critical step involves selective benzylation using benzyl bromide in the presence of barium oxide and barium hydroxide, which favors substitution at the 4- and 6-positions . Chromatographic purification (e.g., chloroform-acetone gradients) is essential to isolate intermediates, as demonstrated in the separation of 4,6-di-O-benzyl and 6-O-benzyl derivatives .

Q. How is the stereochemical configuration of the glycosidic bond (α/β) confirmed in this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is used to determine the anomeric configuration. For α-configuration, the anomeric proton () exhibits a coupling constant () of ~3–4 Hz, whereas β-anomers show > 8 Hz. X-ray crystallography may also resolve ambiguities, especially in cases of overlapping signals .

Q. What analytical techniques are used to characterize intermediates during synthesis?

Key methods include:

- TLC and HPLC : Monitor reaction progress and purity.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+Na] ions).

- NMR spectroscopy : Assign regiochemistry and stereochemistry (e.g., , , DEPT, HSQC).

- Polarimetry : Verify optical rotation consistency with expected stereochemistry .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., benzylation vs. allylation) influence the synthesis of derivatives with multiple protecting groups?

The choice of reagents and reaction conditions dictates selectivity. For example, allylation at the 3-position using allyl bromide under mild conditions (e.g., DMF, room temperature) avoids premature deprotection of the 6-O-trityl group. In contrast, benzylation requires stronger bases (e.g., BaO/Ba(OH)) to activate hydroxyl groups . Competing pathways are mitigated by stepwise protection and orthogonal protecting groups (e.g., trityl for 6-OH, benzyl for 4-OH) .

Q. What strategies resolve contradictions in NMR data for structurally similar intermediates?

Discrepancies in NMR assignments (e.g., overlapping signals for benzyl or trityl groups) are addressed via:

Q. How can multivalent glycoconjugates be synthesized using this compound as a building block?

The compound serves as a glycosyl acceptor in glycosylation reactions. For example:

- Trichloroacetimidate donors : Coupling with 2,3,4-tri-O-benzyl-α-L-fucopyranosyl trichloroacetimidate forms β-(1→4) linkages to galactose residues .

- Click chemistry : Azide-functionalized derivatives (e.g., 2-azidoethyl glucopyranosides) enable Cu-catalyzed cycloaddition with alkynes for bioconjugation .

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

Scaling issues include:

- Purification : Column chromatography becomes impractical; alternatives like crystallization (e.g., ethyl acetate-hexane recrystallization) are optimized for high yields .

- Protecting group stability : Acid-labile trityl groups require strict pH control during hydrolysis steps (e.g., 60% acetic acid) .

- Cost : Replacing expensive reagents (e.g., tert-butyldiphenylsilyl chloride) with cost-effective alternatives (e.g., PMB ethers) improves feasibility .

Methodological Insights from Key Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.